molecular formula C10H10F2O3 B13583295 2-(2,6-Difluoro-4-methoxy-phenyl)propanoic acid

2-(2,6-Difluoro-4-methoxy-phenyl)propanoic acid

Cat. No.: B13583295
M. Wt: 216.18 g/mol
InChI Key: YJCLQQVWTICZOC-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-4-methoxy-phenyl)propanoic acid is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-4-methoxy-phenyl)propanoic acid typically involves the use of 2,6-difluoro-4-methoxyphenylboronic acid as a key intermediate. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2,6-difluoro-4-methoxyphenylboronic acid with a suitable halide under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-4-methoxy-phenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid moiety can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Difluoro-4-methoxy-phenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Difluoro-4-methoxyphenyl)acetic acid
  • 2-(2,6-Difluoro-4-methoxyphenyl)butanoic acid
  • 2-(2,6-Difluoro-4-methoxyphenyl)ethanoic acid

Uniqueness

2-(2,6-Difluoro-4-methoxy-phenyl)propanoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of two fluorine atoms and a methoxy group on the phenyl ring enhances its reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

2-(2,6-difluoro-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H10F2O3/c1-5(10(13)14)9-7(11)3-6(15-2)4-8(9)12/h3-5H,1-2H3,(H,13,14)

InChI Key

YJCLQQVWTICZOC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1F)OC)F)C(=O)O

Origin of Product

United States

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